2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)-N-(p-tolyl)acetamide
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Overview
Description
2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)-N-(p-tolyl)acetamide is a heterocyclic compound that features a pyridine ring, a triazole ring, and an acetamide group
Mechanism of Action
Target of Action
A structurally similar compound, 2-(3-(2-methyl-6-(p-tolyl) pyridine-3-yl) ureido) benzenesulfonamide, is reported to target carbonic anhydrase . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
If we consider the similar compound mentioned above, it acts as an inhibitor of carbonic anhydrase activity and overexpression . This suggests that it might bind to the active site of the enzyme, preventing its normal substrate from entering the active site, or alter the shape of the enzyme so it no longer can bind to its substrate.
Biochemical Pathways
Carbonic anhydrases, the potential target of the similar compound, play a crucial role in various biological processes including respiration and transport of co2/bicarbonate between metabolizing tissues, ph homeostasis, electrolyte secretion in various tissues, biosynthetic reactions, and tumorigenicity .
Result of Action
The similar compound is reported to be useful in the treatment and/or prevention of disorders associated with proliferative diseases, such as cancer . This suggests that it might inhibit the proliferation of cancer cells by inhibiting the activity of carbonic anhydrase.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)-N-(p-tolyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.
Formation of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)-N-(p-tolyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical agent due to its heterocyclic structure.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)-N-(phenyl)acetamide
- 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)-N-(methyl)acetamide
Uniqueness
2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)-N-(p-tolyl)acetamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-11-4-6-13(7-5-11)18-15(22)9-14-19-16(21-20-14)12-3-2-8-17-10-12/h2-8,10H,9H2,1H3,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGKFLVXCRCJJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=NC(=NN2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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